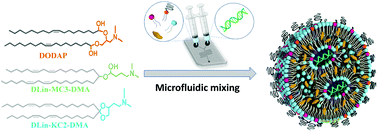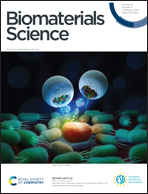In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression†
Biomaterials Science Pub Date: 2022-04-26 DOI: 10.1039/D2BM00168C
Abstract
Ionizable cationic lipids play a critical role in developing new gene therapies for various biomedical applications, including COVID-19 vaccines. However, it remains unclear whether the formulation of lipid nanoparticles (LNPs) using DLin-MC3-DMA, an optimized ionizable lipid clinically used for small interfering RNA (siRNA) therapy, also facilitates high liver-selective transfection of other gene therapies such as plasmid DNA (pDNA). Here we report the first investigation into pDNA transfection efficiency in different mouse organs after intramuscular and intravenous administration of lipid nanoparticles (LNPs) where DLin-MC3-DMA, DLin-KC2-DMA or DODAP are used as the ionizable cationic lipid component of the LNP. We discovered that these three benchmark lipids previously developed for siRNA delivery followed an unexpected characteristic rank order in gene expression efficiency when utilized for pDNA. In particular, DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA and DODAP, possibly due to its head group pKa and lipid tail structure. Interestingly, LNPs formulated with either DLin-KC2-DMA or DLin-MC3-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver. This work sheds light on the importance of the choice of ionizable cationic lipid and nucleic acid cargo for organ-selective gene expression. The study also provides a new design principle towards the formulation of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines and immunotherapies.

Recommended Literature
- [1] Thermo- and photoinduced spin state switching in an iron(ii) 2D coordination network associated with large light-induced thermal hysteresis and tuning of dimensionality via ligand modulation†
- [2] Direct carboxylation of allylic halides with carbon dioxide in the presence of indium†
- [3] Chicken feather fiber-based bio-piezoelectric energy harvester: an efficient green energy source for flexible electronics†
- [4] Fluorine on fluorenes†
- [5] Design and synthesis of triboelectric polymers for high performance triboelectric nanogenerators
- [6] Back cover
- [7] An investigation of Na-related defects in Cu2ZnSnSe4†
- [8] Ferrocene–isocoumarin conjugated molecules: synthesis, structural characterization, electronic properties, and DFT–TDDFT computational study†
- [9] One-step extraction prior to two-step detection by ultra high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) to determine different groups of antibacterial agents in infant disposable hygiene products
- [10] Reduced SrTiO3-supported Pt–Cu alloy nanoparticles for preferential oxidation of CO in excess hydrogen†










